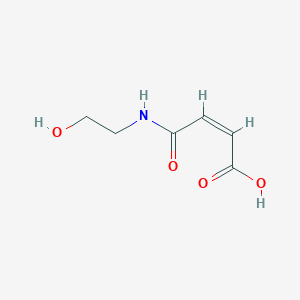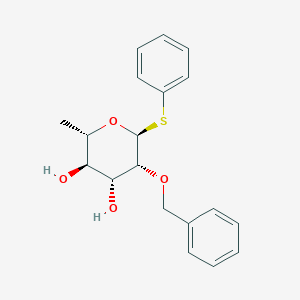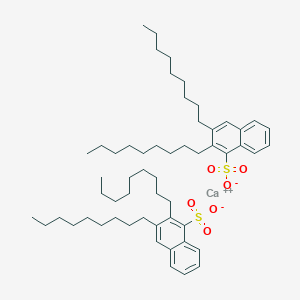
Acide N-(2-hydroxyéthyl)maléamique
Vue d'ensemble
Description
N-(2-Hydroxyethyl)maleamic acid is an organic compound that belongs to the class of maleamic acids. It is derived from maleic anhydride and ethanolamine. This compound is known for its versatile reactivity and is used in various chemical and industrial applications.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)maleamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Mécanisme D'action
Target of Action
N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to interact with various targets, including enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, making them potential targets for antimicrobial activity .
Mode of Action
The mode of action of N-(2-Hydroxyethyl)maleamic acid involves the aminolysis of maleic anhydride with different amines, leading to a variety of products with different properties. The compound’s interaction with its targets can result in changes in the structure and function of the target molecules .
Biochemical Pathways
N-substituted maleimides, such as N-(2-Hydroxyethyl)maleamic acid, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption of key biochemical pathways can lead to downstream effects, including the inhibition of microbial growth .
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)maleamic acid’s action are largely dependent on its interaction with its targets. For instance, its antimicrobial activity is likely due to its disruption of key biochemical pathways in microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)maleamic acid. For example, the compound’s reactivity and lipophilicity can influence its antibacterial activity . Additionally, the compound’s susceptibility to additions across the double bond, either by Michael additions or via Diels–Alder reactions, can be influenced by the solvent environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)maleamic acid is typically synthesized by reacting maleic anhydride with ethanolamine. The reaction is carried out in a solvent such as acetone at room temperature. The reaction proceeds as follows:
Maleic anhydride+Ethanolamine→N-(2-Hydroxyethyl)maleamic acid
Industrial Production Methods
In industrial settings, the synthesis of N-(2-Hydroxyethyl)maleamic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)maleimide: Similar structure but with an imide group instead of an amide group.
N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide group instead of a maleamic acid group.
N-(2-Hydroxyethyl)succinamic acid: Similar structure but derived from succinic anhydride instead of maleic anhydride.
Uniqueness
N-(2-Hydroxyethyl)maleamic acid is unique due to its specific reactivity and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZDWRATWVGEFU-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418114 | |
| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15519-86-5 | |
| Record name | NSC55952 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















